molecular formula C18H28N2O3Si B15247464 tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate

tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate

Cat. No.: B15247464
M. Wt: 348.5 g/mol
InChI Key: VSVVREVNVKCKRQ-UHFFFAOYSA-N
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Description

tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate is a complex organic compound that features both tert-butyl and tert-butyldimethylsilyl groups. These groups are known for their stability and are often used in organic synthesis to protect reactive sites during chemical reactions. The compound is part of the indazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases and anhydrous solvents to ensure the stability of the silyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer better control over reaction conditions, leading to higher yields and more efficient processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its stable silyl group makes it an excellent protecting group for sensitive functional groups during multi-step synthesis .

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological activities. Indazole derivatives are known for their anti-inflammatory, anti-cancer, and anti-microbial properties .

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can stabilize reactive intermediates, allowing for more controlled and selective reactions. The indazole core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate apart from similar compounds is its unique combination of the indazole core with both tert-butyl and tert-butyldimethylsilyl groups. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H28N2O3Si

Molecular Weight

348.5 g/mol

IUPAC Name

tert-butyl 5-[tert-butyl(dimethyl)silyl]oxyindazole-1-carboxylate

InChI

InChI=1S/C18H28N2O3Si/c1-17(2,3)22-16(21)20-15-10-9-14(11-13(15)12-19-20)23-24(7,8)18(4,5)6/h9-12H,1-8H3

InChI Key

VSVVREVNVKCKRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O[Si](C)(C)C(C)(C)C)C=N1

Origin of Product

United States

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